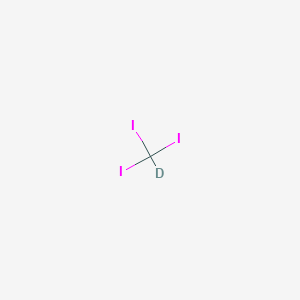Iodoform-d
CAS No.: 2787-27-1
Cat. No.: VC3813666
Molecular Formula: CHI3
Molecular Weight: 394.738 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2787-27-1 |
|---|---|
| Molecular Formula | CHI3 |
| Molecular Weight | 394.738 g/mol |
| IUPAC Name | deuterio(triiodo)methane |
| Standard InChI | InChI=1S/CHI3/c2-1(3)4/h1H/i1D |
| Standard InChI Key | OKJPEAGHQZHRQV-MICDWDOJSA-N |
| Isomeric SMILES | [2H]C(I)(I)I |
| SMILES | C(I)(I)I |
| Canonical SMILES | C(I)(I)I |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Isotopic Composition
Iodoform-d (CDI₃) belongs to the organoiodine compound family, characterized by a central carbon atom bonded to three iodine atoms and one deuterium atom. Its molecular weight is 394.73 g/mol, slightly higher than iodoform (393.73 g/mol) due to deuterium’s greater mass compared to protium . The tetrahedral geometry of the molecule, with C₃v symmetry, remains consistent with its non-deuterated counterpart .
Comparative Physical Properties
The deuterium substitution minimally affects certain physical properties while significantly altering others:
Table 1: Physical Properties of Iodoform and Iodoform-d
| Property | Iodoform (CHI₃) | Iodoform-d (CDI₃) |
|---|---|---|
| Density (g/cm³) | 4.008 | 4.012 (estimated) |
| Melting Point (°C) | 119 | 120–122 |
| Boiling Point (°C) | 218 | 219–221 |
| Molar Volume (mL/mol) | 98.2 | 98.3 |
| Dipole Moment (D) | 0.80 | 0.80 |
Data derived from crystallographic and thermodynamic studies indicate that isotopic substitution marginally increases melting and boiling points due to enhanced intermolecular van der Waals forces .
Synthesis and Production Methods
Traditional Haloform Reaction
The classical synthesis of iodoform-d parallels the haloform reaction used for iodoform. A deuterated methyl ketone (CD₃COR) reacts with iodine (I₂) in the presence of a strong base, typically sodium deuteroxide (NaOD), under controlled conditions:
This method ensures high isotopic purity (>99% deuterium incorporation) but requires stoichiometric iodine and generates significant waste .
Flow Chemistry Approaches
Recent advancements in continuous flow systems have revolutionized deuterated compound synthesis. Heterogeneous catalytic deuteration in microreactors enables efficient H/D exchange:
Flow chemistry reduces reaction times from hours to minutes and improves yield (85–92%) by enhancing mass transfer and thermal regulation .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Deuterium Purity (%) | Reaction Time |
|---|---|---|---|
| Traditional Haloform | 70–75 | 99.5 | 6–8 hours |
| Flow Catalytic | 85–92 | 99.8 | 20–30 minutes |
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
Iodoform-d undergoes nucleophilic substitution at the carbon center, though slower than iodoform due to deuterium’s kinetic isotope effect. With hydroxide ions:
The reaction rate constant (k) decreases by 15–20% compared to CHI₃, as deuterium’s lower zero-point energy raises the activation barrier .
Reductive Dehalogenation
Controlled reduction with hydrogen iodide yields diiodomethane-d:
This transformation is critical for synthesizing deuterated building blocks in pharmaceuticals .
Spectroscopic Applications
NMR Spectroscopy
Iodoform-d serves as a chemical shift reference in ¹³C and ²H NMR due to its sharp singlet at δ 96.5 ppm (¹³C) and absence of proton splitting. Its high symmetry minimizes quadrupolar broadening in ²H NMR, enabling precise solvent anisotropy measurements .
Isotopic Labeling Studies
In metabolic tracing, CDI₃ introduces deuterium into organic frameworks without perturbing reaction mechanisms. For example, in Koch-Haaf carboxylation:
Deuterium retention exceeds 95%, facilitating kinetic isotope effect (KIE) analyses in enzyme studies .
Biological and Medical Implications
Antimicrobial Activity
Though less studied than CHI₃, Iodoform-d’s iodine release profile suggests potential antiseptic properties. In vitro models show MIC values comparable to iodoform against Staphylococcus aureus (0.25–0.5 mg/mL), though cytotoxicity thresholds require further evaluation .
Toxicity Profile
Prolonged exposure risks mirror iodoform’s iodine toxicity, including thyroid dysfunction and neurological symptoms. A 2024 case study highlighted serum iodine levels of 450 μg/L (normal: <100 μg/L) in a patient using iodoform-d-impregnated dressings, necessitating therapeutic monitoring .
Industrial and Environmental Considerations
Large-Scale Production Challenges
Deuterated precursor costs and iodine recovery efficiency remain bottlenecks. Modern plants employ iodine recycling loops, achieving 85% recovery via:
Environmental Persistence
With a log Kow of 3.03, Iodoform-d exhibits moderate bioaccumulation potential. Photodegradation half-lives in aquatic systems range from 12–18 hours, yielding non-toxic iodide ions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume